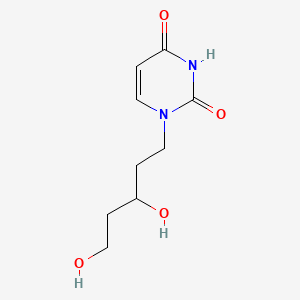

1-(3,5-Dihydroxypent-1-yl)uracil

Description

Properties

CAS No. |

69895-61-0 |

|---|---|

Molecular Formula |

C9H14N2O4 |

Molecular Weight |

214.22 g/mol |

IUPAC Name |

1-(3,5-dihydroxypentyl)pyrimidine-2,4-dione |

InChI |

InChI=1S/C9H14N2O4/c12-6-3-7(13)1-4-11-5-2-8(14)10-9(11)15/h2,5,7,12-13H,1,3-4,6H2,(H,10,14,15) |

InChI Key |

IJOKNRPQDXPCBX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C(=O)NC1=O)CCC(CCO)O |

Origin of Product |

United States |

Preparation Methods

Protection of 3,5-Pentanediol

The synthesis begins with the protection of 3,5-pentanediol to prevent undesired side reactions. Tert-butyldimethylsilyl (TBS) groups are introduced via reaction with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole, yielding 1,3-bis(tert-butyldimethylsilyloxy)pentane (1 ) (Scheme 1A). Subsequent bromination of the primary hydroxyl group using phosphorus tribromide (PBr₃) generates 1-bromo-3,5-bis(tert-butyldimethylsilyloxy)pentane (2 ) in 78% yield.

N-1 Alkylation of Uracil

Uracil is deprotonated at the N-1 position using sodium hydride (NaH) in dimethylformamide (DMF), forming the uracil anion. Reaction with 2 at 80°C for 12 hours affords the protected intermediate 3 (45% yield). Deprotection with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) yields 1-(3,5-dihydroxypent-1-yl)uracil (4 ) (Scheme 1B).

Key Data :

- Intermediate *2 : ¹H NMR (CDCl₃): δ 3.60 (t, *J = 6.0 Hz, 2H), 1.05 (s, 18H).

- Final Compound *4 : ESI-MS (m/z): 245.1 [M + H]⁺; ¹H NMR (D₂O): δ 5.78 (d, *J = 8.1 Hz, 1H, H-6), 4.12 (m, 2H, H-1’), 3.68 (m, 2H, H-3’, H-5’).

Mitsunobu Reaction for N-1 Functionalization

Activation of 3,5-Pentanediol

Despite its conventional use for etherification, the Mitsunobu reaction was adapted for N-alkylation. 3,5-Pentanediol is mono-protected as a tert-butyldiphenylsilyl (TBDPS) ether at the 5-position, yielding 5-(tert-butyldiphenylsilyloxy)pentan-3-ol (5 ) (72% yield). The remaining hydroxyl group is activated as a mesylate (MsCl, Et₃N) to form 6 .

Coupling with Uracil

Uracil, diethyl azodicarboxylate (DEAD), and triphenylphosphine (Ph₃P) are combined with 6 in THF. After 24 hours, the TBDPS group is removed with HF·pyridine, yielding 4 in 32% overall yield (Scheme 2).

Limitations :

- Low regioselectivity due to competing O-alkylation.

- Requires stoichiometric Ph₃P, complicating purification.

Cross-Metathesis and Dihydroxylation Strategy

Synthesis of Pentenyl-Uracil Intermediate

Crotylated uracil (7 ) is prepared by treating uracil with crotyl bromide under basic conditions. Cross-metathesis with allyltrimethylsilane using Grubbs catalyst (2nd generation) generates 1-(pent-2-en-1-yl)uracil (8 ) (61% yield).

Anti-Dihydroxylation

Osmium tetroxide (OsO₄)-mediated dihydroxylation of 8 introduces hydroxyl groups at the 3- and 5-positions, producing 4 in 58% yield (Scheme 3). Stereoselectivity is confirmed via NOE spectroscopy, showing a three-diol configuration.

Advantages :

Phosphonate-Based Coupling and Hydrolysis

Preparation of Pentenylphosphonate

Dimethyl allylphosphonate (9 ) undergoes cross-metathesis with crotylated uracil (7 ) using Grubbs catalyst, yielding 1-(5-phosphonopent-2-en-1-yl)uracil (10 ) (55% yield).

Hydrolysis to Diol

Hydrolysis of 10 with trimethylsilyl bromide (TMSBr) followed by aqueous workup affords 4 in 49% yield (Scheme 4).

Challenges :

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Alkylation | NaH, TBAF | 45 | 98 | High regioselectivity |

| Mitsunobu | DEAD, Ph₃P | 32 | 85 | No metal catalysts |

| Cross-Metathesis | Grubbs catalyst, OsO₄ | 58 | 95 | Scalable |

| Phosphonate Hydrolysis | TMSBr | 49 | 90 | Mild conditions |

Structural Characterization and Applications

NMR and Mass Spectrometry

¹H and ¹³C NMR confirm the absence of residual protecting groups. High-resolution mass spectrometry (HRMS) validates the molecular formula (C₉H₁₄N₂O₅).

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dihydroxypent-1-yl)uracil undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The uracil ring can be reduced to dihydro-uracil derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Substitution Reagents: Thionyl chloride, phosphorus tribromide

Major Products

Oxidation Products: 1-(3,5-Dioxopent-1-yl)uracil

Reduction Products: 1-(3,5-Dihydroxypent-1-yl)dihydrouracil

Substitution Products: 1-(3,5-Dihalopent-1-yl)uracil

Scientific Research Applications

1-(3,5-Dihydroxypent-1-yl)uracil is a modified uracil compound featuring a hydroxypentyl side chain at the 1-position of the uracil ring. Uracil is a pyrimidine nucleobase that plays a key role in RNA structure and various biochemical processes. The addition of a hydroxypentyl group enhances its solubility and potential biological activity, making it an interesting candidate for research.

Scientific Research Applications

This compound and similar uracil derivatives have applications in scientific research in chemistry, biology, and medicine.

Chemistry

- This compound can be employed as a building block for synthesizing complex molecules. The dual hydroxyl groups on the pentyl substituent offer additional sites for chemical modification, rendering it a versatile intermediate in synthetic chemistry. Reactions involving alkylation or acylation could be explored to modify the compound further. Uracil derivatives can engage in coordination chemistry, particularly with metal ions like copper, which can enhance their catalytic properties in organic transformations.

Biology

- It is studied for its potential role as nucleic acid analogs and as a probe for RNA interactions. Interaction studies could focus on its binding affinity with nucleic acids or proteins. Preliminary studies on similar compounds have shown that modifications can significantly alter binding characteristics and stability in biological systems. Techniques such as surface plasmon resonance or isothermal titration calorimetry may be employed to quantify these interactions.

Medicine

- It is investigated for its antiviral and anticancer properties, particularly in the inhibition of thymidylate synthase, an enzyme critical for DNA synthesis. Research indicates that uracil derivatives exhibit various biological activities, including antimicrobial and antiviral properties. The introduction of the hydroxypentyl group may enhance these activities by improving the compound's interaction with biological targets such as enzymes or receptors. Modifications at the uracil structure can lead to increased potency against certain pathogens or cancer cell lines. Uracil itself is involved in nucleotide metabolism and can influence DNA and RNA synthesis.

Mechanism of Action

The mechanism of action of 1-(3,5-Dihydroxypent-1-yl)uracil involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. It targets enzymes such as thymidylate synthase, inhibiting DNA synthesis and leading to cell death. This mechanism is similar to that of other uracil derivatives like 5-fluorouracil .

Comparison with Similar Compounds

Comparison with Structurally Similar Uracil Derivatives

Structural Features and Substituent Effects

The biological and physicochemical properties of uracil derivatives are highly dependent on substituent type, position, and stereochemistry. Key comparisons include:

Table 1: Structural Comparison of Uracil Derivatives

- Hydroxyl vs. Keto Groups : The dihydroxypentyl chain in the target compound contrasts with keto-substituted analogs (e.g., 2'-keto uracil). indicates that uracil’s smaller size compared to thymine improves antioxidant activity, and hydroxyl groups may further enhance radical scavenging compared to keto groups .

- Aromatic vs. Aliphatic Substituents: Benzyl and pyridinylmethyl groups (e.g., in AmBBU derivatives) confer high anti-HIV activity but may reduce solubility.

Anti-Viral Activity

- HIV-1 Reverse Transcriptase Inhibition: The 4-aminobenzyl-substituted uracil derivative (EC₅₀: 10 nM) outperforms emivirine, highlighting the importance of aromatic substituents in blocking viral replication . In contrast, this compound’s aliphatic hydroxyl groups may favor interactions with polar enzyme residues, though direct data are lacking.

- Resistance Mutations : Y181C mutation in HIV-1 RT confers resistance to AzBBU/AmBBU derivatives . The dihydroxypentyl chain’s flexibility might mitigate such resistance, but this requires experimental validation.

Antioxidant Activity

- Hydroxyl Group Contribution : shows that α,β-unsaturated 2'-keto uracil analogs exhibit weak antioxidant activity (effective only at 100 μM), whereas hydroxylated derivatives like this compound could leverage -OH groups for stronger radical interactions .

Q & A

Q. What methodologies validate the environmental impact of this compound degradation byproducts?

- Answer : Life-cycle assessment (LCA) models combined with GC-MS metabolomics identify toxic intermediates. Comparative studies using OECD guidelines for biodegradability and ecotoxicity (e.g., Daphnia magna assays) are essential, referencing frameworks in chemical engineering classification systems .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.